Bis(prop-2-enyl) hydrogen phosphite
Overview
Description
Bis(prop-2-enyl) hydrogen phosphite: is an organophosphorus compound with the molecular formula C6H11O3P It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, one of which is part of a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(prop-2-enyl) hydrogen phosphite typically involves the reaction of phosphorus trichloride with prop-2-en-1-ol in the presence of a base. The reaction proceeds as follows:
Reaction with Prop-2-en-1-ol: Phosphorus trichloride reacts with prop-2-en-1-ol to form bis(prop-2-enyl) phosphite and hydrogen chloride.
Neutralization: The hydrogen chloride formed is neutralized by a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Bis(prop-2-enyl) hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(prop-2-enyl) phosphate.
Hydrolysis: It undergoes hydrolysis to produce phosphorous acid and prop-2-en-1-ol.
Substitution: It can participate in substitution reactions where the prop-2-enyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bis(prop-2-enyl) phosphate.
Hydrolysis: Phosphorous acid and prop-2-en-1-ol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(prop-2-enyl) hydrogen phosphite is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various phosphates and phosphonates.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry. Its interactions with biological molecules are of interest for developing new biochemical tools.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antioxidant and in the development of novel drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industrial applications, this compound is used as a stabilizer for polymers and as an additive in lubricants. Its antioxidant properties help prevent the degradation of materials during processing and use.
Mechanism of Action
Mechanism of Action: The mechanism by which bis(prop-2-enyl) hydrogen phosphite exerts its effects involves its ability to donate electrons and interact with reactive species. As an antioxidant, it decomposes hydroperoxides and neutralizes free radicals, thereby preventing oxidative damage. The compound’s reactivity is influenced by the electron-donating properties of the prop-2-enyl groups and the phosphorus atom.
Molecular Targets and Pathways: this compound targets reactive oxygen species and other electrophilic compounds. It participates in redox reactions, contributing to the stabilization of polymers and other materials. In biological systems, it may interact with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Diethyl allyl phosphate: Similar in structure but contains ethyl groups instead of prop-2-enyl groups.
Triphenyl phosphite: Contains phenyl groups instead of prop-2-enyl groups.
Dimethyl phosphite: Contains methyl groups instead of prop-2-enyl groups.
Uniqueness: Bis(prop-2-enyl) hydrogen phosphite is unique due to the presence of prop-2-enyl groups, which confer specific reactivity and properties
Properties
IUPAC Name |
bis(prop-2-enyl) hydrogen phosphite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O3P/c1-3-5-8-10(7)9-6-4-2/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLDKMFHLBAHLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325598 | |
Record name | bis(prop-2-enyl) hydrogen phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23679-20-1 | |
Record name | bis(prop-2-enyl) hydrogen phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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